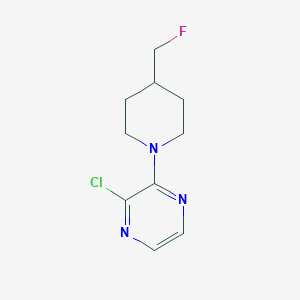

2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine

描述

属性

IUPAC Name |

2-chloro-3-[4-(fluoromethyl)piperidin-1-yl]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClFN3/c11-9-10(14-4-3-13-9)15-5-1-8(7-12)2-6-15/h3-4,8H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTWARNJJXIIUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CF)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Key Intermediates

- 2,3-Dichloropyrazine or 2-chloro-3-halopyrazine derivatives serve as common precursors for substitution at the 3-position.

- 4-(Fluoromethyl)piperidine or its derivatives are prepared separately, often via fluorination of hydroxymethyl piperidine or by nucleophilic fluorination methods.

Nucleophilic Aromatic Substitution (SNAr) Approach

A typical preparation involves nucleophilic aromatic substitution where the 3-chloro or 3-fluoro substituent on pyrazine is displaced by the nucleophilic nitrogen of 4-(fluoromethyl)piperidine.

-

- Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity.

- Elevated temperatures (80–120 °C) facilitate substitution.

- Bases such as potassium carbonate or sodium hydride may be used to deprotonate the piperidine nitrogen, increasing nucleophilicity.

-

$$

\text{2-chloro-3-chloropyrazine} + \text{4-(fluoromethyl)piperidine} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{2-chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine}

$$

Catalytic Methods and Reductive Conditions

While direct nucleophilic substitution is common, catalytic methods involving palladium or copper catalysts can facilitate C–N bond formation via Buchwald-Hartwig amination or Ullmann-type coupling.

- Catalysts: Pd-based catalysts with appropriate ligands.

- Solvents: Toluene, dioxane, or other high-boiling solvents.

- Bases: Cesium carbonate or potassium tert-butoxide.

- Temperature: 80–130 °C.

- Advantages: Improved selectivity and yields, especially for less reactive substrates.

Fluoromethyl Group Introduction

The fluoromethyl group on the piperidine ring can be introduced by:

- Direct fluorination: Using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor on hydroxymethyl precursors.

- Nucleophilic substitution: Substituting a leaving group (e.g., bromide) with fluoride ion sources like tetrabutylammonium fluoride (TBAF).

Reaction Parameters and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Solvent | DMF, DMSO, Toluene, Dioxane | Polar aprotic solvents favor SNAr; high boiling solvents for catalytic methods |

| Temperature | 80–130 °C | Higher temperatures improve reaction rate but may increase side reactions |

| Catalyst loading | 0.01–0.5 mol% (Pd catalysts) | Lower catalyst loadings preferred for cost efficiency |

| Base | K2CO3, Cs2CO3, NaH, KOtBu | Base choice influences nucleophilicity and reaction rate |

| Reaction time | 4–24 hours | Longer times ensure completion but require monitoring to avoid decomposition |

| Purification | Filtration, vacuum distillation, column chromatography | Essential to remove unreacted starting materials and side products |

Purification and Characterization

- Purification: The crude product is typically purified by filtration to remove catalyst residues, followed by vacuum distillation or recrystallization to achieve high purity (>98%).

- Characterization: Confirmed by NMR (1H, 13C, 19F), mass spectrometry, and elemental analysis to verify the presence of the fluoromethyl group and pyrazine core substitution.

Comparative Data Table of Preparation Parameters

| Method Type | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| SNAr (Direct substitution) | DMF, DMSO | K2CO3 or NaH | 100 | 12–24 | 70–85 | >95 | Simple, scalable; requires careful temp control |

| Pd-catalyzed amination | Toluene, Dioxane | Pd catalyst + Cs2CO3 | 90–130 | 6–16 | 80–90 | >98 | Higher selectivity; costlier catalyst |

| Fluoromethylation of piperidine | DCM, THF | DAST or Deoxo-Fluor | 0–25 | 2–6 | 75–90 | >95 | Sensitive to moisture; requires inert atmosphere |

Research Findings and Notes

- The nucleophilic aromatic substitution method is widely used due to its simplicity and cost-effectiveness for introducing the piperidin-1-yl substituent on the pyrazine ring.

- Catalytic amination methods offer higher yields and purities but require expensive catalysts and more complex reaction setups.

- The fluoromethyl group introduction is typically a separate step prior to coupling with the pyrazine core, as direct fluorination on the assembled molecule may lead to side reactions.

- Reaction conditions must be optimized to balance yield, purity, and cost, especially for scale-up in industrial production.

- Purification steps such as vacuum distillation under reduced pressure help in obtaining high-purity products necessary for pharmaceutical applications.

化学反应分析

Types of Reactions: 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium cyanide or potassium iodide.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the chlorine or fluoromethyl groups.

科学研究应用

Chemistry: In chemistry, 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.

作用机制

The mechanism by which 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Physicochemical Properties

Key Analogs :

2-Chloro-3-(4-(2-methoxyethyl)piperidin-1-yl)pyrazine Substituent: 2-methoxyethyl (electron-donating) instead of fluoromethyl. Molecular Weight: 256.73 g/mol (C₁₁H₁₇ClN₄O) .

2-Chloro-3-(trifluoromethyl)pyrazine Substituent: Trifluoromethyl (strongly electron-withdrawing). Molecular Weight: Not explicitly reported, but estimated ~197.55 g/mol (C₅H₂ClF₃N₂). Impact: The trifluoromethyl group enhances metabolic stability and lipophilicity but may reduce solubility in polar solvents .

5-Chloro-6-methoxy-2-[4-(piperidin-1-yl)benzylidene]-2,3-dihydro-1H-inden-1-one Core Structure: Indenone-pyrazine hybrid.

Table 1: Physicochemical Comparison

| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | 4-(fluoromethyl)piperidine | 270.73 (estimated) | Cl, F, piperidine |

| 2-Chloro-3-(2-methoxyethyl)piperidine | 2-methoxyethyl | 256.73 | Cl, OCH₂CH₃, piperidine |

| 2-Chloro-3-(trifluoromethyl)pyrazine | CF₃ | ~197.55 | Cl, CF₃ |

Spectral and Electronic Properties

- IR Spectroscopy: For 2-chloro-3-(2-quinolylthio)pyrazine, C=N stretches appear at 1779 cm⁻¹ and 1660 cm⁻¹, while quinoline ring vibrations occur at 654 cm⁻¹ . The fluoromethyl group in the target compound may shift these frequencies due to its electron-withdrawing nature. In pyrazine-based platinum complexes, π-accepting pyrazine units narrow the HOMO-LUMO gap, leading to lower-energy emissions (550–580 nm) compared to terpyridyl analogs .

Luminescence :

- Pyrazine ligands in [Pt{4-(Ph)pzbipy}Cl]BF₄ exhibit emission at 550 nm (τ = 96 ns), attributed to ³MLCT transitions. Fluoromethyl substituents could further modulate emission profiles by altering electron density .

生物活性

Potential Biological Activities

While specific biological activities of 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine have not been extensively reported, related pyrazine derivatives have demonstrated various biological properties, including:

- Antimicrobial Activity : Many pyrazine derivatives exhibit antimicrobial properties, suggesting that this compound may also possess such activity.

- Antitumor Activity : Pyrazines have been linked to antitumor effects, potentially through mechanisms involving inhibition of key signaling pathways in cancer cells.

- Receptor Interactions : The piperidine moiety may facilitate interactions with various receptors in the body, influencing a range of biological processes.

Similar Compound Studies

Research on similar compounds has indicated that pyrazine derivatives can exhibit significant biological activities. For instance:

- Antiproliferative Effects : A study on related pyrazine derivatives showed promising antiproliferative effects against various cancer cell lines, with IC50 values ranging from 0.98 to 1.28 µM for specific derivatives .

- Kinase Inhibition : Compounds with structural similarities to this compound have been evaluated for their inhibitory effects on kinases such as c-Met and VEGFR-2, which are crucial in cancer progression .

The exact mechanism of action for this compound remains unclear; however, it is hypothesized that the compound may interact with specific molecular targets involved in cellular signaling pathways. For example:

- PI3-Kinase Inhibition : Some related compounds have been shown to selectively inhibit Class I PI3-kinase enzymes, which play a role in cell growth and survival. This suggests a potential pathway for therapeutic applications against cancers and inflammatory diseases .

Comparative Analysis of Related Compounds

常见问题

Q. What synthetic methodologies are recommended for synthesizing 2-Chloro-3-(4-(fluoromethyl)piperidin-1-yl)pyrazine?

A common approach involves coupling a fluoromethyl-piperidine derivative with a chlorinated pyrazine precursor. For example, nucleophilic substitution or amide coupling using reagents like HOBt/TBTU in anhydrous DMF with a base such as triethylamine (NEt₃) can facilitate bond formation . Purification often employs normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) or crystallization .

Q. How can structural elucidation be performed for this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns on the pyrazine and piperidine rings (e.g., δ ~3.2–3.8 ppm for piperidine CH₂ groups; aromatic protons at ~7.3–8.0 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous piperazine derivatives .

Q. What are the solubility and storage considerations for this compound?

Solubility varies with solvent polarity; it is typically soluble in DCM, DMF, or DMSO but poorly in water. Storage at –20°C under inert atmosphere (N₂/Ar) prevents degradation. Stability studies under varying pH and temperature conditions are recommended to assess shelf life .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing fluoromethyl groups to piperidine rings?

- Fluorine source selection : Use (fluoromethyl)piperidine precursors with activated leaving groups (e.g., mesyl or tosyl) to enhance nucleophilic substitution efficiency .

- Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) may improve regioselectivity for fluoromethyl attachment .

- Solvent/base optimization : Anhydrous DMF with NEt₃ or DIPEA reduces side reactions .

Q. What strategies address contradictions in reported spectral data for piperazine-pyrazine derivatives?

- Comparative analysis : Cross-reference NMR chemical shifts with structurally similar compounds (e.g., 1-(4-fluorobenzyl)piperazine derivatives ).

- Dynamic effects : Consider rotameric equilibria in piperazine rings, which may cause splitting or broadening of signals .

- Computational validation : DFT calculations (e.g., Gaussian) can predict NMR shifts and verify experimental data .

Q. How does the fluoromethyl substituent influence pharmacokinetic properties?

- Lipophilicity : Fluoromethyl groups enhance membrane permeability (logP ~2.5–3.0) compared to non-fluorinated analogs, as seen in tyrosine kinase inhibitors .

- Metabolic stability : Fluorine reduces oxidative metabolism, extending half-life (e.g., CYP450 inhibition assays ).

- Target binding : Fluorine’s electronegativity may strengthen hydrogen bonds or dipole interactions with biological targets (e.g., kinase ATP pockets ).

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .

- Byproduct management : Monitor chlorinated byproducts via HPLC-MS and optimize reaction stoichiometry to minimize impurities .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility data across studies?

- Method standardization : Compare solubility assays (e.g., shake-flask vs. HPLC-UV) under consistent pH and temperature .

- Polymorphism screening : Different crystal forms (e.g., hydrates vs. anhydrates) can alter solubility; perform XRPD to identify polymorphs .

Q. Why do biological activity results vary for similar piperazine-pyrazine analogs?

- Stereochemical effects : Enantiomers or diastereomers may exhibit divergent activities (e.g., chiral HPLC separation followed by in vitro testing ).

- Assay conditions : Variations in cell lines, incubation times, or buffer compositions (e.g., serum protein interference) require rigorous standardization .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Piperazine-Pyrazine Derivatives

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Coupling | HOBt, TBTU, DMF, NEt₃ | Amide/ketone bond formation | |

| Fluorination | KF, DMF, 80°C | Fluoromethyl group introduction | |

| Purification | Silica gel (DCM/EtOAc) | Isolation of pure product |

Q. Table 2. Analytical Techniques for Structural Confirmation

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃/CD₃OD | Proton environment mapping |

| HRMS | ESI+, m/z accuracy <2 ppm | Molecular formula validation |

| X-ray | Cu-Kα radiation, 100 K | Absolute configuration determination |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。